tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-sulfanyl-1H-pyrazole-1-carboxylate: is an organic compound featuring a pyrazole ring substituted with a tert-butyl ester and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrazole derivative.
Esterification: The carboxylate group is introduced by esterification, often using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its sulfanyl group is particularly useful in the study of thiol-based redox reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrazole ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-sulfanyl-1H-pyrazole-1-carboxylate is unique due to its combination of a sulfanyl group and a pyrazole ring. This combination provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2680853-24-9 |
---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.